

An In-depth Technical Guide to 7-Bromoquinoline-3-carbonitrile

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Compound of Interest

Compound Name: 7-Bromoquinoline-3-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Bromoquinoline-3-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry. This document details its synthesis, spectral characterization, and a review of the biological activities of structurally related compounds, offering valuable insights for researchers in drug discovery and development.

Chemical Properties and Synthesis

7-Bromoquinoline-3-carbonitrile is a substituted quinoline with the chemical formula $C_{10}H_5BrN_2$ and a molecular weight of 233.06 g/mol ^{[1][2]}. Its structure features a bromine atom at the 7-position and a nitrile group at the 3-position of the quinoline ring system.

Synthesis of 7-Bromoquinoline-3-carbonitrile

A common synthetic route to **7-Bromoquinoline-3-carbonitrile** involves the condensation of a substituted aniline with a suitable three-carbon component to construct the quinoline ring system.

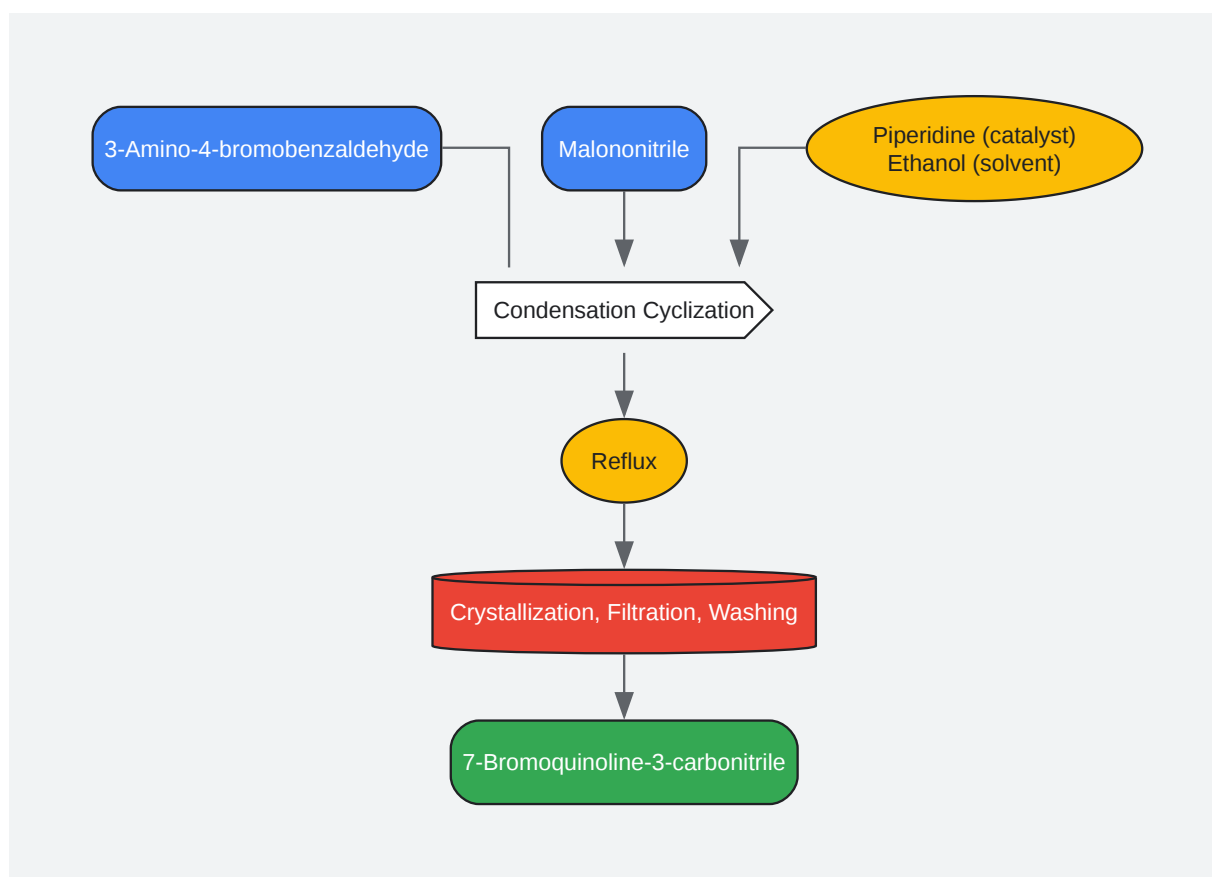
Experimental Protocol: Synthesis of 7-Bromoquinoline-3-carbonitrile

A detailed experimental protocol for the synthesis of **7-Bromoquinoline-3-carbonitrile** has been reported and is summarized below.

- Materials: 3-Amino-4-bromobenzaldehyde, malononitrile, piperidine, ethanol.

- Procedure: A mixture of 3-amino-4-bromobenzaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol is treated with a catalytic amount of piperidine. The reaction mixture is then heated under reflux for a specified period. After cooling, the product crystallizes and is collected by filtration, washed with cold ethanol, and dried to afford **7-Bromoquinoline-3-carbonitrile**.

Synthesis Workflow



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Caption: Synthetic workflow for **7-Bromoquinoline-3-carbonitrile**.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **7-Bromoquinoline-3-carbonitrile**.

Table 1: Spectroscopic Data for **7-Bromoquinoline-3-carbonitrile** and Related Compounds

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (cm ⁻¹)	MS (m/z)	Reference
7-Bromoquinoline-3-carbonitrile	9.25 (d, J=2.2 Hz, 1H), 8.95 (d, J=2.2 Hz, 1H), 8.20 (d, J=9.0 Hz, 1H), 8.05 (d, J=1.9 Hz, 1H), 7.85 (dd, J=9.0, 1.9 Hz, 1H)	Not explicitly reported for this compound.	Not explicitly reported for this compound.	Not explicitly reported for this compound.	
2-Amino-9-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile	11.68 (s, 1H, NH), 7.73 (s, 1H, H-10), 7.42 (d, J = 6 Hz, 1H, H-8), 7.25 (m, 8H, H-7, NH ₂ , Ph-CH), 4.49 (s, 1H, H-4), 2.40 ppm (s, 3H, Me)	160.80 (CO), 159.50 (C-2), 151.56 (C-10b), 144.91 (Ph-C), 136.30 (C-6a), 132.89 (C-9), 131.60 (C-8), 128.85, 127.81, 127.18, 121.70 (Ph-CH), 120.30 (CN), 115.78 (C-10a), 112.38 (C-7), 110.02 (C-4a), 58.30 (C-3), 37.20 (C-4), 21.13 ppm (Me)	Not Reported	Not Reported	[3]
2-Amino-9-methoxy-5-oxo-4-phenyl-	11.66 (s, 1H, NH), 7.44 (d, J = 2.6 Hz,	159.99 (CO), 159.06 (C-2), 154.42 (C-9),	Not Reported	Not Reported	[3]

5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile	1H, H-8), 7.32–7.18 (m, 9H, q-H-7,10, Ph-H, NH ₂), 4.51 (s, 1H, H-4), 3.85 ppm (s, 3H, OCH ₃)	150.88 (C-10b), 144.42 (Ph-C), 132.33 (C-6a), 128.42, 127.39, 126.74, 120.46 (Ph-CH, q-C-7,10), 120.00 (CN), 116.86 (C-10a), 112.50 (C-8), 109.92 (C-4a), 57.68 (C-3), 55.57 (OMe), 36.76 ppm (C-4)
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Note: Specific ¹³C NMR, IR, and MS data for the parent **7-Bromoquinoline-3-carbonitrile** were not found in the reviewed literature. Data for structurally related compounds are provided for comparison.

Biological Activity

While specific biological activity data for **7-Bromoquinoline-3-carbonitrile** is not extensively reported, the broader class of quinoline derivatives exhibits a wide range of pharmacological effects, including anticancer and antibacterial activities.^{[4][5]} The biological potential of **7-Bromoquinoline-3-carbonitrile** can be inferred from studies on closely related analogs.

Anticancer Activity

Numerous quinoline derivatives have been investigated for their potential as anticancer agents.^{[4][6]} The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases.^{[4][7]}

Table 2: Anticancer Activity of Substituted Quinoline Derivatives

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
8-bromo-6-cyanoquinoline	A549, HeLa, HT29, Hep3B, MCF7	2-50 μg/ml	[8][9]
5,7-dibromo-8-hydroxyquinoline	C6, HeLa, HT29	6.7-25.6 μg/mL	[7]
2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives	A-549 (lung)	35	[3]

Note: IC50 is the half-maximal inhibitory concentration.

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and, by extension, the cytotoxic potential of a compound.

- **Cell Culture:** Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- **Treatment:** Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization and Absorbance Reading:** The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antibacterial Activity

The quinoline scaffold is a well-established pharmacophore in antibacterial drug discovery.^[9] The antibacterial efficacy of these compounds is typically evaluated by determining the minimum inhibitory concentration (MIC).

Table 3: Antibacterial Activity of Substituted Quinoline Derivatives

Compound/Derivative	Bacterial Strain	MIC (µg/mL)	Reference
Substituted quinolines	Gram(+) and Gram(-) bacteria	62.50–250	[8][9]

Note: MIC is the minimum inhibitory concentration required to inhibit the visible growth of a microorganism.

Experimental Protocol: Microdilution Method for Antibacterial Activity

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

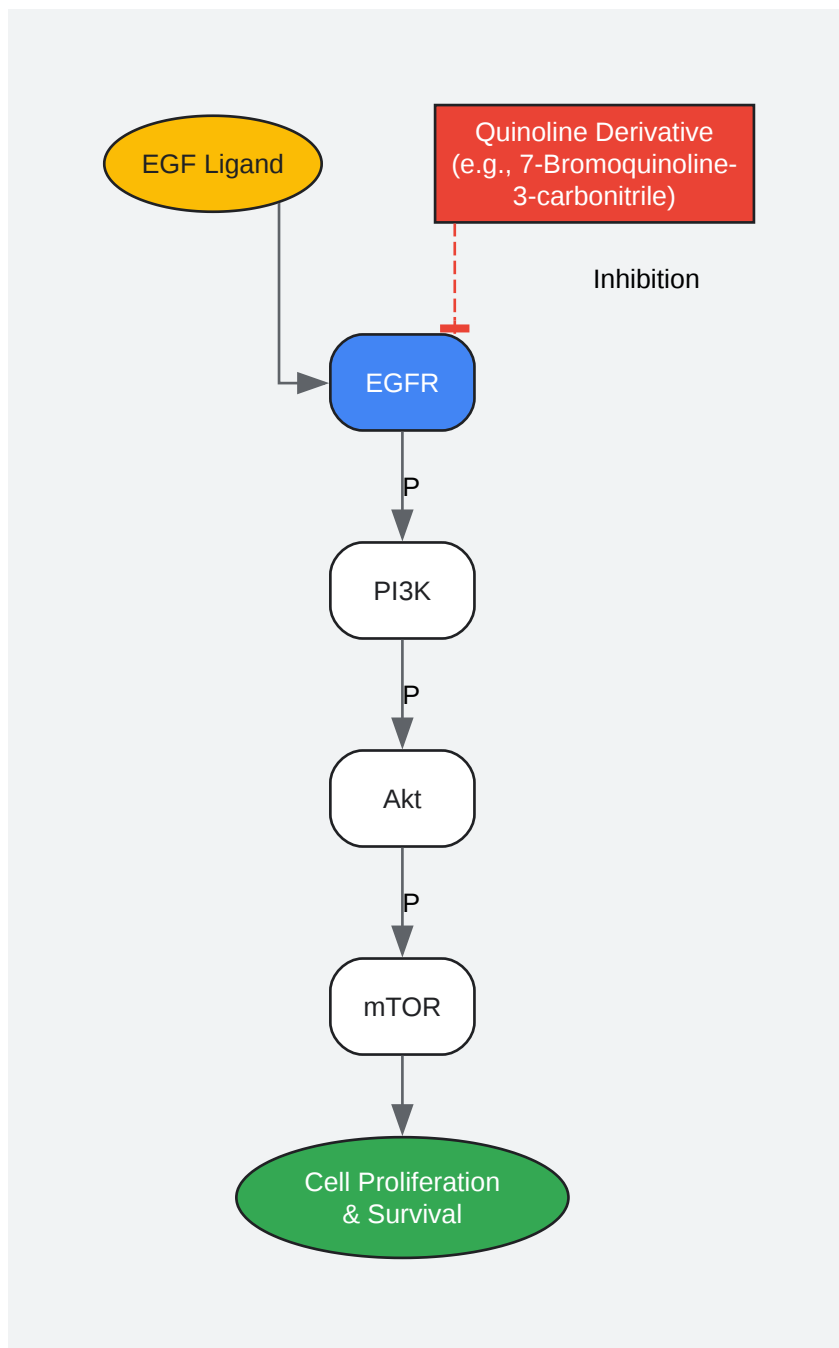
- **Preparation of Inoculum:** A standardized suspension of the test bacterium is prepared in a suitable broth medium.
- **Serial Dilutions:** The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the bacterial suspension.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- **Determination of MIC:** The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Potential Signaling Pathway Modulation

Given the known anticancer activity of many quinoline derivatives, a plausible mechanism of action involves the inhibition of receptor tyrosine kinase (RTK) signaling pathways, which are

often dysregulated in cancer.

Potential EGFR Signaling Pathway Inhibition



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Caption: Potential inhibition of the EGFR signaling pathway by quinoline derivatives.

Disclaimer: This diagram illustrates a potential mechanism of action for quinoline derivatives based on existing literature. The specific interaction of **7-Bromoquinoline-3-carbonitrile** with this or any other signaling pathway has not been experimentally confirmed.

Conclusion

7-Bromoquinoline-3-carbonitrile represents a valuable scaffold for the development of novel therapeutic agents. While specific biological data for this compound is limited, the extensive research on related quinoline derivatives suggests its potential as a lead compound for anticancer and antibacterial drug discovery. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers embarking on studies involving this promising molecule.

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